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Compound of Interest

Compound Name: p-Butylhydratropic Acid

Cat. No.: B121086 Get Quote

p-Butylhydratropic acid, systematically known as 2-(4-butylphenyl)propanoic acid, is a

notable organic compound primarily recognized in the pharmaceutical industry as a process

impurity and metabolite of Ibuprofen. As a non-steroidal anti-inflammatory drug (NSAID), the

rigorous quality control of Ibuprofen necessitates the accurate identification and quantification

of such related substances. This guide, designed for researchers and drug development

professionals, provides a comprehensive technical overview of the core spectroscopic

techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

—used to elucidate the structure and confirm the identity of p-Butylhydratropic Acid. Our

approach moves beyond a mere presentation of data, focusing instead on the underlying

principles and experimental rationale that ensure a self-validating analytical workflow.

The compound's identity is established by its unique CAS Number, 3585-49-7.[1][2][3] Its

molecular formula is C₁₃H₁₈O₂ with a corresponding molecular weight of 206.28 g/mol .[1][4]

This structural information serves as the foundation for the interpretation of the spectroscopic

data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful technique for determining the precise structure of an

organic molecule by mapping its carbon-hydrogen framework. By analyzing the behavior of

atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of

each atom.
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¹H NMR Spectroscopy
Proton (¹H) NMR provides detailed information about the number of different types of protons,

their electronic environments, and the proximity of neighboring protons.

Rationale for Experimental Choices: The choice of solvent is critical. Deuterated chloroform

(CDCl₃) is an excellent choice for p-Butylhydratropic Acid due to the compound's good

solubility and the solvent's single, easily identifiable residual peak (~7.26 ppm), which does not

interfere with the analyte signals.[5] Tetramethylsilane (TMS) is used as the internal standard (0

ppm) because it is chemically inert, volatile, and its sharp singlet signal does not overlap with

most organic proton signals. A high-frequency spectrometer (e.g., 500 MHz) is employed to

achieve better signal dispersion and simplify the interpretation of complex splitting patterns.[5]

Predicted ¹H NMR Data Interpretation: The structure of p-Butylhydratropic Acid suggests

seven distinct proton environments. The acidic proton of the carboxylic acid is highly

deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[6][7]

Protons on the aromatic ring will be split into two doublets, characteristic of a 1,4-disubstituted

benzene ring. The aliphatic protons of the butyl and propanoic acid moieties will exhibit

predictable chemical shifts and multiplicities based on their neighboring protons (n+1 rule).

Table 1: Predicted ¹H NMR Data for p-Butylhydratropic Acid in CDCl₃
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Assigned Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Carboxylic Acid (-

COOH)
~11-12 Broad Singlet 1H

Aromatic (Ha) ~7.20 Doublet 2H

Aromatic (Hb) ~7.12 Doublet 2H

Methine (-CH) ~3.68 Quartet 1H

Benzylic Methylene (-

CH₂)
~2.58 Triplet 2H

Propanoic Methyl (-

CH₃)
~1.50 Doublet 3H

Butyl Methylene (-

CH₂CH₂CH₃)
~1.55-1.65 Multiplet 2H

Butyl Methylene (-

CH₂CH₃)
~1.30-1.40 Multiplet 2H

Butyl Methyl (-CH₃) ~0.91 Triplet 3H

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Accurately weigh approximately 5-10 mg of p-Butylhydratropic Acid
and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a

clean, dry NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Acquisition Parameters: Set the spectrometer frequency (e.g., 500 MHz). Acquire the

spectrum using a standard pulse sequence with an appropriate number of scans (e.g., 16) to

achieve a good signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.
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Analysis: Integrate the signals to determine the relative proton ratios. Calibrate the spectrum

by setting the TMS peak to 0.00 ppm. Analyze the chemical shifts and coupling patterns to

assign the peaks to the molecular structure.

Workflow: NMR Data Acquisition

Sample Preparation Data Acquisition Data Processing & Analysis
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Caption: Standard workflow for an NMR experiment.

¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the number and types of carbon

atoms in a molecule. Typically, spectra are acquired with proton decoupling, resulting in a

single sharp peak for each unique carbon atom.

Predicted ¹³C NMR Data Interpretation: The structure of p-Butylhydratropic Acid contains 11

unique carbon environments (two pairs of aromatic carbons are equivalent due to symmetry).

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest

downfield.[6] The aromatic carbons appear in the typical 120-150 ppm range, while the

aliphatic carbons of the butyl and propanoic groups appear in the more shielded upfield region.

Table 2: Predicted ¹³C NMR Data for p-Butylhydratropic Acid
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Assigned Carbon Chemical Shift (δ, ppm)

Carboxylic Acid (C=O) ~181

Aromatic (C-CH) ~141

Aromatic (C-CH₂) ~140

Aromatic (CH, 2C) ~129

Aromatic (CH, 2C) ~128

Methine (CH) ~45

Benzylic Methylene (CH₂) ~35

Butyl Methylene (CH₂) ~33

Butyl Methylene (CH₂) ~22

Propanoic Methyl (CH₃) ~18

Butyl Methyl (CH₃) ~14

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup: Use the same tuned and shimmed instrument.

Acquisition Parameters: Switch the nucleus to ¹³C. Use a proton-decoupled pulse sequence

to simplify the spectrum. A greater number of scans is required (e.g., 1024 or more) due to

the low sensitivity of the ¹³C nucleus.

Data Processing & Analysis: Process the data similarly to ¹H NMR. Assign the resulting

singlets to the corresponding carbon atoms based on their expected chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
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IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule. It works by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common modern

technique that requires minimal sample preparation. A small amount of the neat sample (if

liquid or oil) or solid is placed directly on the ATR crystal (e.g., diamond). This avoids the need

for preparing KBr pellets and is non-destructive.

IR Data Interpretation: The IR spectrum of p-Butylhydratropic Acid is dominated by features

of the carboxylic acid and the aromatic ring. The most characteristic absorption is the extremely

broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which often overlaps with

the C-H stretches.[8] The C=O stretch of the carbonyl group provides a strong, sharp signal.[8]

[9]

Table 3: Key IR Absorptions for p-Butylhydratropic Acid

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid

3000 - 2850 Medium, Sharp C-H Stretch Aliphatic (sp³)

~1710 Strong, Sharp C=O Stretch Carboxylic Acid

1610, 1515 Medium C=C Stretch Aromatic Ring

~1250 Medium C-O Stretch Carboxylic Acid

~920 Broad, Medium O-H Bend Carboxylic Acid Dimer

Experimental Protocol: ATR-FTIR Spectroscopy

Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum

of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

Sample Application: Place a small amount of the p-Butylhydratropic Acid sample directly

onto the ATR crystal.
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Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber)

is analyzed. Identify the key absorption bands and assign them to the corresponding

functional groups.

IR Spectroscopy: Functional Group Correlation

spectrum

Carboxylic Acid
O-H

Aliphatic
C-H

Carbonyl
C=O

Aromatic
C=C

Click to download full resolution via product page

Caption: Key functional groups and their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern upon ionization.

Rationale for Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a

powerful combination for separating and identifying components in a mixture. However,

carboxylic acids are polar and may require derivatization (e.g., silylation or methylation) to

increase their volatility for GC analysis.[10] Alternatively, Liquid Chromatography-Mass

Spectrometry (LC-MS) with an electrospray ionization (ESI) source can analyze the compound

directly in solution, often in negative ion mode ([M-H]⁻) to deprotonate the acidic proton.

Mass Spectrum Interpretation: In a typical Electron Ionization (EI) mass spectrum, the

molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight

(206.28). The most significant fragmentation pathway for carboxylic acids is often the cleavage

of the bond adjacent to the carbonyl group. A prominent peak would be expected from the loss
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of the carboxyl group (-COOH), resulting in a fragment at m/z 161 (M-45). Another

characteristic fragment would be the tropylium-like ion resulting from cleavage at the alpha-

carbon, yielding a significant peak at m/z 161.

Table 4: Predicted Key Fragments in EI-MS of p-Butylhydratropic Acid

m/z Value Proposed Identity

206 [M]⁺ (Molecular Ion)

161 [M - COOH]⁺

119 [C₉H₁₁]⁺ (Butyl-tropylium ion)

45 [COOH]⁺

Experimental Protocol: GC-MS (with Derivatization)

Derivatization: React a small amount of the sample with a silylating agent (e.g., BSTFA) in

an appropriate solvent to convert the carboxylic acid to a trimethylsilyl (TMS) ester.[11]

GC Separation: Inject the derivatized sample into the GC. The sample is vaporized and

travels through a capillary column (e.g., DB-5ms) where it is separated based on its boiling

point and interaction with the stationary phase.

Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g.,

Electron Ionization at 70 eV).

Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

Detection & Analysis: The detector records the abundance of each ion. The resulting mass

spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b121086?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi?ID=C16844998&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121086?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Fragmentation Pathway in EI-MS

p-Butylhydratropic Acid
[M]⁺˙

m/z = 206

[M - COOH]⁺
m/z = 161

- •COOH

[COOH]⁺
m/z = 45
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Caption: Predicted EI-MS fragmentation of the parent molecule.

Conclusion: A Cohesive Spectroscopic Identity
The structural elucidation of p-Butylhydratropic Acid is a prime example of a self-validating

analytical process where multiple spectroscopic techniques provide orthogonal and

confirmatory data. NMR spectroscopy defines the precise C-H framework, IR spectroscopy

confirms the presence of key functional groups (notably the carboxylic acid), and mass

spectrometry verifies the molecular weight and provides corroborating structural information

through fragmentation patterns. Together, these methods create an unambiguous molecular

signature, essential for the confident identification of this compound in research and quality

control settings.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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